molecular formula C24H20ClN7O3 B6563740 N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-methoxyphenoxy)acetamide CAS No. 1007172-63-5

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-methoxyphenoxy)acetamide

Cat. No. B6563740
CAS RN: 1007172-63-5
M. Wt: 489.9 g/mol
InChI Key: UFEWGRHPEQSOBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-methoxyphenoxy)acetamide” is a complex organic molecule. It has been found to demonstrate good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .


Molecular Structure Analysis

The compound contains several important functional groups and structural features. It includes a pyrazolo[3,4-d]pyrimidin-4-yl group, a 3-chlorophenyl group, a 3-methyl-1H-pyrazol-5-yl group, and a 2-methoxyphenoxy group . These groups are likely to contribute to the compound’s biological activity.

Scientific Research Applications

Akt Kinase Inhibition

AZD5363 is an orally bioavailable inhibitor of Akt kinases. Akt (also known as protein kinase B) plays a crucial role in cell survival, growth, and metabolism. By inhibiting Akt, AZD5363 disrupts signaling pathways involved in cancer progression and other diseases. Research has demonstrated its potency against Akt kinases, making it a promising candidate for cancer therapy .

Breast Cancer Treatment

In preclinical studies, AZD5363 has shown efficacy in inhibiting tumor growth in breast cancer xenograft models. It achieves this by blocking Akt phosphorylation and downstream signaling pathways. Its oral bioavailability and favorable pharmacokinetic properties make it an attractive option for breast cancer treatment .

AGC Kinase ROCK Inhibition

AZD5363 exhibits higher selectivity against the closely related AGC kinase ROCK (Rho-associated protein kinase). This selectivity is advantageous, as it allows targeted inhibition of Akt without affecting other kinases. ROCK inhibition has implications in various cellular processes, including cell motility and cytoskeletal dynamics .

Pharmacokinetics and Drug Metabolism

AZD5363 demonstrates good preclinical drug metabolism and pharmacokinetics (DMPK) properties. Understanding its absorption, distribution, metabolism, and excretion is crucial for clinical development. Researchers have extensively studied these aspects to optimize dosing regimens and ensure effective drug delivery .

Phosphorylation Biomarkers

In vivo studies have confirmed that AZD5363 effectively reduces Akt phosphorylation, a key biomarker associated with Akt activity. Monitoring phosphorylation levels provides insights into drug efficacy and patient response. AZD5363’s ability to modulate these biomarkers is essential for personalized treatment strategies .

Cardiovascular Safety (hERG Affinity)

Researchers have evaluated AZD5363’s affinity for the human ether-a-go-go-related gene (hERG) channel. High hERG affinity can lead to cardiac arrhythmias, so minimizing this interaction is critical for drug safety. AZD5363 exhibits reduced hERG affinity compared to its analogs, enhancing its cardiovascular safety profile .

Mechanism of Action

Target of Action

The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways regulating growth and survival .

Mode of Action

The compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This compound has shown up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . PKB is a key downstream component in this pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . Binding of PKB to PI-3,4,5-P3 promotes activation of the kinase by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Result of Action

The inhibition of PKB by this compound can modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that the compound could have potential as an antitumor agent.

properties

IUPAC Name

N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN7O3/c1-15-10-21(29-22(33)13-35-20-9-4-3-8-19(20)34-2)32(30-15)24-18-12-28-31(23(18)26-14-27-24)17-7-5-6-16(25)11-17/h3-12,14H,13H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEWGRHPEQSOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2OC)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-methoxyphenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.